molecular formula C7H6O4S B6603855 4-sulfinobenzoic acid CAS No. 16574-29-1

4-sulfinobenzoic acid

Cat. No. B6603855
CAS RN: 16574-29-1
M. Wt: 186.19 g/mol
InChI Key: NQDSVALAUVWDQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Sulfinobenzoic acid (4-SBA) is an organic compound with the molecular formula C7H6O4S. It is a white solid that has been used in scientific research for a variety of purposes. 4-SBA is a versatile compound that can be used as a reagent, an intermediate, and a catalyst in a range of reactions. It is also known for its ability to act as an inhibitor of enzymes, which makes it a useful tool for investigating the biochemical and physiological effects of various compounds.

Scientific Research Applications

Luminescent Properties in Supramolecular Complexes

4-Sulfinobenzoic acid has been used in the synthesis of Zn(II)/Cd(II) supramolecular complexes, demonstrating notable luminescent properties. The complexes exhibit a variety of structural arrangements and are extended into 3-D supramolecular networks, leveraging hydrogen bonds and π–π stacking interactions. This application suggests potential in the field of materials science, particularly in developing luminescent materials (Wang et al., 2012).

Antiviral Activity in Sulfonamide Derivatives

The transformation of 4-chlorobenzoic acid, which is structurally related to 4-sulfinobenzoic acid, into sulfonamide derivatives has shown antiviral properties. This process involved a series of reactions culminating in the synthesis of compounds with anti-tobacco mosaic virus activity, highlighting the potential of similar structures in medicinal chemistry (Chen et al., 2010).

Perfluorinated Sulfonic-Acid Ionomers

Research on perfluorinated sulfonic-acid (PFSA) membranes, closely related to 4-sulfinobenzoic acid, encompasses a wide range of applications, including electrochemistry and polymer science. These membranes play a crucial role in technologies such as fuel cells and water purification systems. This area of research is advancing through novel characterization techniques and multiphysics computation models (Kusoglu & Weber, 2017).

Versatility in Organic Chemistry

4-Sulfinobenzoic acid derivatives, particularly sulfinic acids, have been extensively developed for their dual capacity as nucleophilic or electrophilic reagents in organic chemistry. This adaptability, combined with their ease of preparation and stability, makes them valuable in a range of chemical reactions and syntheses (Aziz & Hamze, 2020).

Synthesis of Dianionic-Headed Surfactants

4-Sulfoalkanoic acids, a class closely related to 4-sulfinobenzoic acid, have been synthesized as dianionic-headed surfactants. These compounds exhibit both carboxylic acid and sulfonic acid functionalities, indicating potential applications in the field of surfactants, which are crucial in various industrial and consumer products (Jiang & Xu, 2017).

properties

IUPAC Name

4-sulfinobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4S/c8-7(9)5-1-3-6(4-2-5)12(10)11/h1-4H,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDSVALAUVWDQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Sulfinobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-sulfinobenzoic acid
Reactant of Route 2
Reactant of Route 2
4-sulfinobenzoic acid
Reactant of Route 3
Reactant of Route 3
4-sulfinobenzoic acid
Reactant of Route 4
Reactant of Route 4
4-sulfinobenzoic acid
Reactant of Route 5
Reactant of Route 5
4-sulfinobenzoic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-sulfinobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.